molecular formula C20H23ClO4S B2718703 (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride CAS No. 1258884-18-2

(R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2718703
CAS No.: 1258884-18-2
M. Wt: 394.91
InChI Key: PUGMBFMJKQVCGB-LJQANCHMSA-N
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Description

®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is a synthetic organic compound that features a cyclopropane ring, sulfonyl chloride group, and benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via a Williamson ether synthesis, where an alcohol reacts with a benzyl halide in the presence of a base.

    Sulfonyl Chloride Formation: The sulfonyl chloride group can be introduced by reacting a sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Cyclopropane Ring Opening: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Aldehydes and Carboxylic Acids: Formed from the oxidation of benzyloxy groups.

    Alcohols: Formed from the reduction of benzyloxy groups.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Reagent in Organic Reactions: Employed as a reagent in various organic transformations, including nucleophilic substitution and cyclopropanation reactions.

Biology and Medicine

    Drug Development: Potential use in the development of new drugs due to its unique structural features and reactivity.

    Biochemical Studies: Used in studies to understand the mechanisms of enzyme-catalyzed reactions involving sulfonyl chloride groups.

Industry

    Material Science:

    Catalysis: Used as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. The benzyloxy groups can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.

    ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Biological Activity

(R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride, identified by CAS number 1258884-18-2, is a compound with notable structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C20_{20}H23_{23}ClO4_{4}S
  • Molecular Weight : 394.91 g/mol
  • Structure : The compound features a cyclopropane ring and a sulfonyl chloride functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing cyclopropane structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Cyclopropane derivatives have shown effectiveness against various pathogens.
  • Antitumor Effects : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzymatic Inhibition : Some compounds act as inhibitors for specific enzymes, contributing to their therapeutic potential.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Antitumor Activity

A study evaluating various cyclopropane derivatives found that some exhibited significant cytotoxicity against human cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
This compoundRKO60.70
This compoundPC-349.79
This compoundHeLa78.72

These findings suggest that the compound may selectively inhibit the proliferation of cancer cells while sparing normal cells.

Antimicrobial Activity

Another investigation into the antimicrobial properties of cyclopropane derivatives revealed that certain compounds effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These results indicate potential for development as an antimicrobial agent.

Properties

IUPAC Name

1-[(2R)-2,3-bis(phenylmethoxy)propyl]cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4S/c21-26(22,23)20(11-12-20)13-19(25-15-18-9-5-2-6-10-18)16-24-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGMBFMJKQVCGB-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C[C@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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